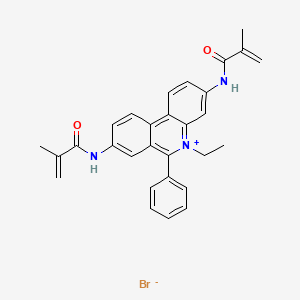

![molecular formula C12H38GeN2Si4 B1602518 Bis[bis(trimethylsilyl)amino]germane CAS No. 55290-25-0](/img/structure/B1602518.png)

Bis[bis(trimethylsilyl)amino]germane

Overview

Description

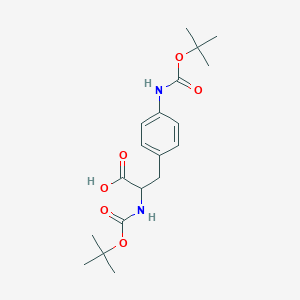

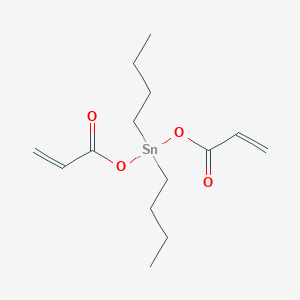

Bis[bis(trimethylsilyl)amino]germane (BTMG) is a chemical compound that contains germanium, carbon, hydrogen, and silicon. It has a molecular weight of 399.43 . The IUPAC name for this compound is bis(trimethylsilyl)amine–germane (2/1) .

Synthesis Analysis

Bis[bis(trimethylsilyl)amino]germane can be synthesized by the reaction of 1-hydroxygermatrane with bis[bis(trimethylsilyl)amino]stannylene . This synthesis process has been characterized by 1H, 13C, 29Si NMR spectroscopy, elemental analysis, and X-ray diffractometry .Molecular Structure Analysis

The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms . An electron diffraction study shows that the silicon-nitrogen bond length and Si-N-Si bond angle are similar to disilazane .Chemical Reactions Analysis

Bis[bis(trimethylsilyl)amino]germane is used as a precursor in the fabrication of germanium thin films, nanostructures, and semiconductors for electronic and photonic applications.Physical And Chemical Properties Analysis

Bis[bis(trimethylsilyl)amino]germane is a liquid substance . The compound has a formula of C12H36GeN2Si4 .Scientific Research Applications

Intermediate for Germazene Synthesis

Bis[bis(trimethylsilyl)amino]germane serves as an intermediate in the synthesis of germazenes. Germazenes are germanium-containing heterocycles that have potential applications in organic electronics due to their semiconductor properties .

Formation of Poly(germanium Enolates)

This compound reacts with α,β-unsaturated ketones to form poly(germanium enolates). These enolates can be used in various organic synthesis pathways, potentially leading to new materials with unique electronic properties .

Reactivity with Carbon Dioxide

Bis[bis(trimethylsilyl)amino]germane reacts with carbon dioxide to form silylated isocyanates and carbodiimides. This reaction is significant for the development of new methods for carbon dioxide capture and utilization .

Binding with Transition Metal Complexes

It forms three-coordinate complexes with (Et₃P)₂Ptacac that reversibly bind CO₂ and H₂. Such complexes are studied for their potential use in gas storage and separation technologies .

Atomic Layer Deposition (ALD) of Thin Films

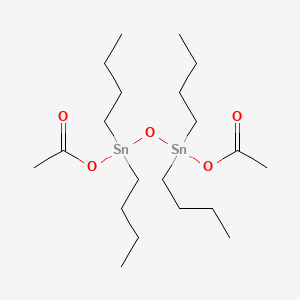

The compound is used in the atomic layer deposition of tin oxide thin films, which are crucial in the fabrication of electronic devices, such as sensors and transistors. The ALD process allows for precise control over the film thickness and composition .

Semiconductor Research

Due to its ability to form thin films and complex with metals, Bis[bis(trimethylsilyl)amino]germane is valuable in semiconductor research. It can contribute to the development of next-generation semiconductors with improved performance .

Organic Synthesis

In organic chemistry, this compound can be used to introduce germanium into various molecular frameworks. This is particularly useful in the synthesis of organogermanium compounds, which have applications in medicinal chemistry and materials science .

Catalysis

Bis[bis(trimethylsilyl)amino]germane may also find applications in catalysis, particularly in reactions where germanium acts as a catalyst or a catalyst support. Its unique properties could lead to more efficient and selective catalytic processes .

Safety and Hazards

Bis[bis(trimethylsilyl)amino]germane may cause serious eye irritation . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this substance . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice if irritation persists .

Mechanism of Action

Mode of Action

It’s known that the compound can react with elemental sulfur or selenium to yield high amounts of the corresponding monosulfide and selenide . This suggests that the compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Pharmacokinetics

As such, its impact on bioavailability is currently unknown .

Result of Action

Its ability to react with sulfur and selenium suggests that it may induce changes in molecules containing these elements .

Action Environment

The action, efficacy, and stability of Bis[bis(trimethylsilyl)amino]germane can be influenced by various environmental factors. For instance, the compound’s reactions with sulfur and selenium suggest that its activity may be affected by the presence of these elements in the environment .

properties

IUPAC Name |

[[[bis(trimethylsilyl)amino]germyl-trimethylsilylamino]-dimethylsilyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H38GeN2Si4/c1-16(2,3)14(17(4,5)6)13-15(18(7,8)9)19(10,11)12/h13H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJFHQCVPQLUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)[GeH2]N([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H38GeN2Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[bis(trimethylsilyl)amino]germane | |

CAS RN |

55290-25-0 | |

| Record name | Germanium, bis(bis(trimethylsilyl))amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1602444.png)